Annotated Target Class: GRK Inhibition vs. Other Pyrimidine-Isoquinoline Hybrids
Vendor annotation classifies N-(cyclopropylmethyl)-5-(isoquinolin-8-yl)pyrimidin-2-amine as a G protein‑coupled receptor kinase (GRK) inhibitor . In contrast, many pyrimidine‑isoquinoline hybrids are reported as inhibitors of BTK (e.g., oxoisoquinoline derivatives in US10793575B2) or ROMK (e.g., spirocyclic inhibitors in US9206198) [1][2]. Although direct comparative IC50 data are not publicly available for this compound, the annotated GRK target distinguishes it from these alternative scaffolds at the level of predicted pharmacology.
| Evidence Dimension | Predicted primary target class |
|---|---|
| Target Compound Data | Annotated as GRK inhibitor (vendor classification) |
| Comparator Or Baseline | BTK inhibitors (e.g., oxoisoquinoline derivatives, IC50 values typically < 100 nM in BTK assays, US10793575B2) and ROMK inhibitors (e.g., US9206198 compounds, IC50 ≈ 10 nM for ROMK1) |
| Quantified Difference | Not quantifiable; qualitative difference in target class |
| Conditions | Annotation based on vendor product description; comparative data from patent disclosures |
Why This Matters
Different target class dictates entirely different biological applications, preventing interchangeability in experimental designs.
- [1] Garcia-Iriepa, C. et al. (2017). Oxoisoquinoline derivatives as BTK inhibitors. Patent US10793575B2. View Source
- [2] Bao, J. et al. (2015). Inhibitors of the renal outer medullary potassium channel. Patent US9206198B2. View Source
